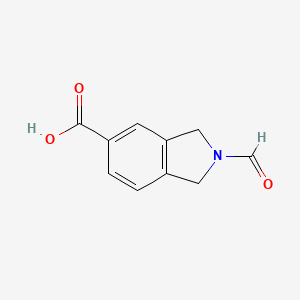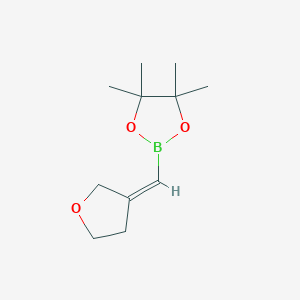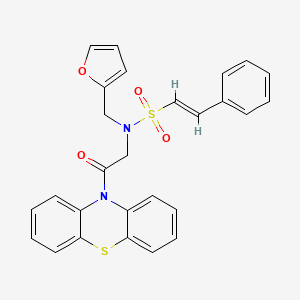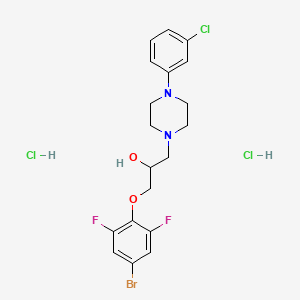
Ácido 2-formilisoindolina-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formylisoindoline-5-carboxylic acid is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a formyl group at the 2-position and a carboxylic acid group at the 5-position of the isoindoline ring.
Aplicaciones Científicas De Investigación
2-Formylisoindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes, owing to its versatile reactivity and stability.
Mecanismo De Acción
Target of Action
2-Formylisoindoline-5-carboxylic acid, also known as Starbld0035726, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Starbld0035726 may also interact with various targets.
Mode of Action
Indole derivatives, the parent compounds of starbld0035726, are known to interact with their targets in a variety of ways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including Starbld0035726, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan, an essential amino acid . The 2-Oxocarboxylic acid metabolism pathway, which provides important precursors for alkaloid synthesis, is one of the pathways that indole derivatives are involved in .
Pharmacokinetics
It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that starbld0035726 may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . For instance, the gut microbiota can modulate the metabolism of indole derivatives, thereby influencing their biological activity . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Formylisoindoline-5-carboxylic acid are largely derived from its indole structure. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that 2-oxocarboxylic acids, a class of compounds to which 2-Formylisoindoline-5-carboxylic acid belongs, are involved in various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylisoindoline-5-carboxylic acid typically involves the functionalization of the isoindoline ring. One common method is the formylation of isoindoline derivatives using formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out in the presence of a catalyst like hydrochloric acid or sulfuric acid to facilitate the formation of the formyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of 2-formylisoindoline-5-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formylisoindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the isoindoline ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-Carboxyisoindoline-5-carboxylic acid.
Reduction: 2-Hydroxymethylisoindoline-5-carboxylic acid.
Substitution: Halogenated isoindoline derivatives.
Comparación Con Compuestos Similares
- 2-Formylisoindoline-3-carboxylic acid
- 2-Formylisoindoline-4-carboxylic acid
- 2-Formylisoindoline-6-carboxylic acid
Comparison: 2-Formylisoindoline-5-carboxylic acid is unique due to the specific positioning of the formyl and carboxylic acid groups, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for distinct applications in research and industry.
Propiedades
IUPAC Name |
2-formyl-1,3-dihydroisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-11-4-8-2-1-7(10(13)14)3-9(8)5-11/h1-3,6H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNSBHUWYILWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C=O)C=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566545-33-2 |
Source


|
| Record name | 2-formyl-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![3-[(2,2-Dimethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2478954.png)

![(E)-2-(2-Chlorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2478956.png)
![N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2478961.png)



![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pivalamide](/img/structure/B2478968.png)


![1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2478971.png)
